1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
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Overview
Description
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole can be synthesized using a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation, leading to the formation of densely substituted indole products in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Fischer indolisation method. This process is favored due to its high yield, operational simplicity, and the availability of starting materials. The use of microwave irradiation in industrial settings can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups are commonly used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H11FN2 |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H |
InChI Key |
FDUMLUGGBLXNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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